Superior Copolymerization Reactivity of 2,6-Difluoro Isomer in Styrene Copolymer Synthesis
The 2,6-difluorophenyl derivative exhibits a significantly higher relative reactivity in radical copolymerization with styrene compared to its 2,4- and 3,4-difluoro analogs [1]. The measured relative reactivity (1/r₁) for the methyl 2-cyano-3-(2,6-difluorophenyl)-2-propenoate monomer is 1.84, which is 1.31-fold greater than the 2,4-difluoro isomer (1.40) and 2.83-fold greater than the 3,4-difluoro isomer (0.65) [1]. This indicates that the 2,6-difluoro substitution pattern provides a more favorable electronic and steric environment for the propagation step in free-radical copolymerization [1].
| Evidence Dimension | Relative Reactivity in Copolymerization with Styrene (1/r₁) |
|---|---|
| Target Compound Data | 1.84 (measured on methyl 2-cyano-3-(2,6-difluorophenyl)-2-propenoate monomer) |
| Comparator Or Baseline | 2,4-difluoro isomer: 1.40; 3,4-difluoro isomer: 0.65 |
| Quantified Difference | 1.31x vs. 2,4-isomer; 2.83x vs. 3,4-isomer |
| Conditions | Solution copolymerization with styrene at equimolar monomer feed, radical initiator ABCN, 70°C [1] |
Why This Matters
For procurement in polymer research, this higher reactivity directly translates to more efficient monomer incorporation, potentially reducing reaction times and improving polymer yield compared to less reactive isomers.
- [1] Martinez, N. (2000). Methyl 2-cyano-3-dihalophenyl-2-propenoates. Polymer Bulletin. Relative reactivity data for 2,6-difluoro and other isomers. View Source
